molecular formula C10H15ClFNO B11939732 (+/-)-4-Fluoroephedrine hydrochloride CAS No. 322-25-8

(+/-)-4-Fluoroephedrine hydrochloride

Cat. No.: B11939732
CAS No.: 322-25-8
M. Wt: 219.68 g/mol
InChI Key: FENYPFLMDTWUKZ-UHFFFAOYSA-N
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Description

(+/-)-4-Fluoroephedrine hydrochloride is a synthetic compound that belongs to the class of phenethylamines. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of (+/-)-4-Fluoroephedrine hydrochloride involves several steps. One common method includes the fluorination of ephedrine or pseudoephedrine. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and the use of protective groups to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(+/-)-4-Fluoroephedrine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research has explored its potential use in developing new medications, particularly those targeting the central nervous system.

    Industry: It is used in the production of certain pharmaceuticals and as a research chemical in the development of new drugs.

Mechanism of Action

The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus. The molecular targets include adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.

Comparison with Similar Compounds

(+/-)-4-Fluoroephedrine hydrochloride can be compared with other similar compounds such as ephedrine, pseudoephedrine, and other fluorinated phenethylamines. The uniqueness of this compound lies in its fluorine atom, which can significantly alter its pharmacological properties compared to non-fluorinated analogs. This fluorine substitution can enhance its metabolic stability and alter its interaction with biological targets.

Similar compounds include:

    Ephedrine: A natural compound with stimulant properties, commonly used in decongestants.

    Pseudoephedrine: A stereoisomer of ephedrine, also used in decongestants.

    4-Fluoroamphetamine: Another fluorinated phenethylamine with stimulant effects.

Properties

CAS No.

322-25-8

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H

InChI Key

FENYPFLMDTWUKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl

Origin of Product

United States

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